BenchChemオンラインストアへようこそ!

4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Protease Inhibition Scaffold Hopping

This methylsulfonylpyrrolidine-quinoxalinone building block (CAS 1188363-17-8) features a 1-methylsulfonyl-2-carbonylpyrrolidine regioisomeric configuration absent from all published SAR series. Unlike 3-sulfonyl MMP-2 inhibitors or HDAC6-targeting quinoxalinones, this connectivity predicts inactivity against zinc-dependent metalloproteases and HDACs, making it an ideal structurally matched negative control for assay specificity. Its unexplored biological space suits computational scaffold-hopping and diversity library design. No target engagement data exists; hits require independent validation. Purity ≥98%.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1188363-17-8
Cat. No. B2900230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS1188363-17-8
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C14H17N3O4S/c1-22(20,21)17-8-4-7-12(17)14(19)16-9-13(18)15-10-5-2-3-6-11(10)16/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,18)
InChIKeyIGNBKVFCCALVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1188363-17-8): Sourcing & Identity Profile


4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 1188363-17-8) is a synthetic small molecule with a molecular weight of 323.37 g/mol and formula C₁₄H₁₇N₃O₄S . It features a 3,4-dihydroquinoxalin-2(1H)-one core linked via a carbonyl bridge to a 1-methylsulfonylpyrrolidine moiety. The compound is cataloged as a research chemical building block with potential biological activity , listed on Chemsrc as a 'similar compound' for analog searches , but is not trademarked or associated with a known clinical candidate. Its public profile is limited to vendor catalog entries and patent family structures, with no published primary pharmacology or head-to-head comparative data.

Why Substituting 4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one with Another 'Sulfonylpyrrolidine Quinoxalinone' Is Scientifically Unsupported


Sulfonylpyrrolidine quinoxalinone derivatives exhibit highly divergent target profiles depending on the position of the sulfonyl substitution and the nature of the heterocyclic attachment. For instance, 3-substituted N-methylsulfonylpyrrolidine scaffolds have been optimized as MMP-2 inhibitors with nanomolar potency [1], while 3,4-dihydroquinoxalin-2(1H)-one cores with alternative N-4 substituents have yielded selective HDAC6 inhibitors (IC₅₀ 10–200 nM) [2] and BRD4/CDK9 dual inhibitors [3]. The 1-methylsulfonyl-2-carbonylpyrrolidine attachment in the target compound represents a regioisomeric and topological configuration not captured in any published SAR series. Simply assuming functional interchangeability with a 'similar' sulfonylpyrrolidine or quinoxalinone catalog entry is therefore scientifically unfounded; the exact connectivity dictates target engagement, selectivity, and ADME properties that no amount of scaffold-level inference can replace.

Quantitative Differentiation Evidence for 4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: A Critical Gap Analysis


Structural Uniqueness: 1-Methylsulfonyl-2-carbonylpyrrolidine Connectivity vs. All Published MMP-2 Sulfonylpyrrolidine Series

All known MMP-2 active sulfonyl pyrrolidines place the arylsulfonyl or alkylsulfonyl group at the pyrrolidine 3-position with a hydroxamate or carboxylate zinc-binding group at the 1-position, as exemplified by compounds 6a–d (MMP-2 IC₅₀ ≤ positive control LY52) [1]. The target compound's 1-methylsulfonyl substitution creates a sulfonamide-like N–S bond that electronically and sterically differs from the 3-sulfonyl series and lacks a free zinc-binding group, making direct extrapolation of MMP-2 activity unsupported [2]. No MMP-2, MMP-9, or AP-N inhibition data exist for the target compound. This represents an uncharacterized regioisomeric space within the sulfonylpyrrolidine pharmacophore class.

Medicinal Chemistry Protease Inhibition Scaffold Hopping

Absence of HDAC6 Isoform Selectivity Data Despite 3,4-Dihydroquinoxalin-2(1H)-one Scaffold Precedent

Chiral 3,4-dihydroquinoxalin-2(1H)-one aryl hydroxamates exhibit up to 40-fold selectivity for HDAC6 over class I/IIa HDACs, with potency highly dependent on absolute configuration of the chiral moiety (IC₅₀ values 10–200 nM against HDAC6) [1]. The target compound incorporates the same dihydroquinoxalinone core but replaces the hydroxamate zinc-binding group with a 1-methylsulfonylpyrrolidine-2-carbonyl substituent, which lacks the established pharmacophore for HDAC6 chelation. No HDAC isoform profiling data exist for this specific compound. The scaffold identity alone cannot predict HDAC6 potency or selectivity; indeed, published SAR shows that minor alterations to the N-4 substituent can ablate HDAC6 inhibition entirely .

Epigenetics Histone Deacetylase Isoform Selectivity

No BET Bromodomain or Kinase Polypharmacology Data Despite Scaffold Overlap with Validated BRD4/CDK9 Dual Inhibitors

6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivatives have been rationally designed as polypharmacological BRD4/CDK9 inhibitors, with lead compound 40 achieving BRD4 IC₅₀ = 12.7 nM and CDK9 IC₅₀ = 22.4 nM, alongside antiproliferative activity across cancer cell lines [1]. The target compound shares the dihydroquinoxalinone core but differs at both N-4 (methylsulfonylpyrrolidine carbonyl vs. H or alkyl) and C-6 (unsubstituted vs. pyrimidin-2-ylamino), positions that are critical for dual BET/kinase engagement . No BRD4, CDK9, or other BET/kinase assay data are available for the target compound. The core scaffold similarity is insufficient to confer polypharmacology; both substitution vectors must align with the published pharmacophore model.

Epigenetics BET Bromodomains Kinase Inhibition

Lack of Antimicrobial or Antifungal Activity Data for Target Compound Despite Moderate Activity of Simpler 3,4-Dihydroquinoxalin-2(1H)-one Analogs

A series of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and evaluated for antimicrobial and antifungal activity, with representative examples showing moderate activity against bacterial and fungal strains [1]. The target compound's more complex N-4 substituent (1-methylsulfonylpyrrolidine-2-carbonyl) is sterically and electronically distinct from the simpler alkyl, aryl, or heteroaryl substituents tested in that study. No antimicrobial or antifungal assay data—neither MIC values nor zone-of-inhibition measurements—exist for CAS 1188363-17-8. Structure-activity relationships for the antimicrobial series remain limited, and no quantitative potency threshold has been defined for substituted dihydroquinoxalinones in this indication [2].

Antimicrobial Antifungal Infectious Disease

No Patent-Backed Therapeutic Indication Differentiation: Target Compound Absent from Key PROTAC, Degrader, and Kinase Patent Families

A comprehensive search of patent literature identifies multiple 3,4-dihydroquinoxalin-2(1H)-one-containing compounds within PROTAC and kinase inhibitor patent families [1][2]. For example, (3R)-3-isopropyl-5-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-7-(methylsulfonyl)-3,4-dihydroquinoxalin-2(1H)-one appears in US patents 10472358, 10781209, 11059821, and 11702416 as a bromodomain-targeting ligand with BRD4-BD1/BD2 IC₅₀ < 100 nM [3]. The target compound (CAS 1188363-17-8) is structurally distinct—lacking the 7-methylsulfonyl substitution on the quinoxalinone ring and the biaryl extension at C-5—and is absent from all these patent exemplification tables. No patent claims therapeutic utility, composition-of-matter protection, or method-of-use for the target compound specifically.

Targeted Protein Degradation PROTACs Kinase Patent Landscape

No Physicochemical or ADME Differentiation Data Available for Informed Procurement Comparison

Basic computed physicochemical properties from the molecular structure (MW 323.37; HBA 7; HBD 3; rotatable bonds 5; clogP ~0.12) [1] suggest the compound falls within Lipinski's Rule of 5 space, but no experimental solubility, LogD, permeability (PAMPA/Caco-2), metabolic stability (microsomal CLint), plasma protein binding, or CYP inhibition data exist for CAS 1188363-17-8 . In contrast, structurally related dihydroquinoxalinone-based drug candidates have published ADME packages enabling PK/PD modeling. Without such data, any claim of 'favorable drug-like properties' or 'developability advantage' is unsupported. The compound's procurement value is limited to use as a synthetic building block in the absence of experimental ADME characterization.

ADME Physicochemical Properties Drug-likeness

Evidence-Constrained Application Scenarios for 4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one


Synthetic Building Block in Medicinal Chemistry Exploratory Libraries

The compound's only documented role is as a building block for synthesizing more complex molecules with potential biological activity . Given the complete absence of target-specific pharmacological data, its sole scientifically supportable application is as a synthetic intermediate or diversity element in exploratory medicinal chemistry libraries. In this context, procurement decisions should be based on purity (≥95%), cost per gram, and supplier reliability rather than any assumed biological activity. Researchers should independently validate any hits from library screening with full dose-response and counter-screening assays, as no prior target engagement evidence exists [1].

Negative Control or Inactive Comparator in Sulfonylpyrrolidine MMP-2/HDAC6 Screening Cascades

Given its structural divergence from active MMP-2 sulfonylpyrrolidines (3-sulfonyl substitution vs. 1-sulfonyl) and the absence of the HDAC6 hydroxamate pharmacophore [1], the compound may serve as a structurally matched negative control for confirming assay specificity. The 1-methylsulfonyl-2-carbonyl connectivity and lack of zinc-binding functionality predict inactivity against zinc-dependent metalloproteases and HDACs, making it potentially useful for discriminating true target engagement from assay interference. However, this application requires empirical confirmation; the prediction of inactivity is based solely on pharmacophore divergence from active series [2].

Chemical Probe for De Novo Target Deconvolution via Chemoproteomics

The compound's unexplored biological space could be leveraged in chemical proteomics (e.g., affinity-based protein profiling or CETSA-MS) to identify novel protein targets for the 1-methylsulfonylpyrrolidine-quinoxalinone scaffold . Unlike heavily patented dihydroquinoxalinone BRD4 degraders with known target profiles [1], this uncharacterized analog may reveal unexpected target engagement. However, this scenario represents a high-risk, resource-intensive research endeavor rather than a plug-and-play procurement application, and success is not guaranteed [2].

Computational Chemistry and Docking Studies for Scaffold-Hopping Campaigns

With its computed physicochemical properties (MW 323.37; clogP ~0.12; 5 rotatable bonds) , the compound is suitable for in silico screening and molecular docking studies aimed at scaffold hopping from known dihydroquinoxalinone pharmacophores (e.g., BRD4, CDK9, HDAC6) [1]. The unique N-4 substitution pattern provides a starting point for virtual library enumeration. This application does not require pre-existing biological data and can be conducted computationally before committing to compound procurement. Any docking hits require experimental validation [2].

Quote Request

Request a Quote for 4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.